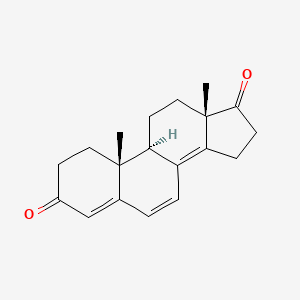![molecular formula C12H11N3 B14702759 1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine CAS No. 14748-70-0](/img/structure/B14702759.png)
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine is a heterocyclic compound that belongs to the class of naphthotriazines This compound is characterized by a triazine ring fused to a naphthalene moiety, with an ethyl group attached to the nitrogen atom of the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups.
Applications De Recherche Scientifique
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine can be compared with other similar compounds, such as:
1H-Naphtho[1,8-de][1,2,3]triazine: Lacks the ethyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetraazapyrene: Contains additional nitrogen atoms, resulting in distinct chemical behavior and applications.
1,2,3,7-Tetraazapyrene: Another similar compound with unique properties due to its different ring structure.
Propriétés
Numéro CAS |
14748-70-0 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
4-ethyl-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C12H11N3/c1-2-15-11-8-4-6-9-5-3-7-10(12(9)11)13-14-15/h3-8H,2H2,1H3 |
Clé InChI |
CNRLHQMGPAARSU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC3=C2C(=CC=C3)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



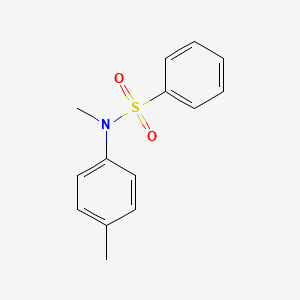
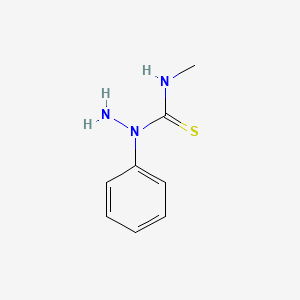
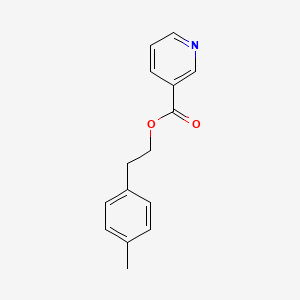
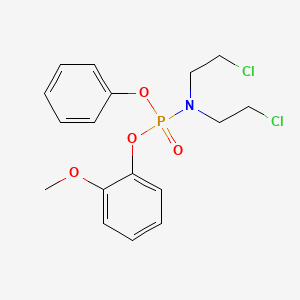
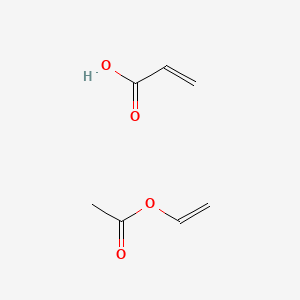
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
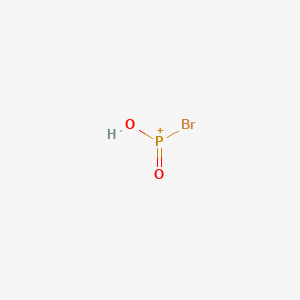


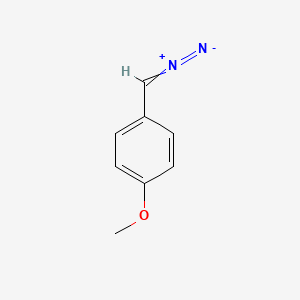
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

